N-[(4-methylphenyl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity
A notable area of research for benzimidazole-quinazoline derivatives is their antitumor activity. Studies have shown that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activities, with some compounds being significantly more potent than the positive control 5-FU. These compounds demonstrated selective activities towards specific cancer cell lines, including CNS, renal, breast cancer, and leukemia, highlighting their potential as targeted anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antiviral and Antimicrobial Properties
Benzimidazole derivatives incorporating triazole moieties have been synthesized and tested for their antiviral activity, particularly against hepatitis C virus (HCV) and hepatitis B virus (HBV). Some compounds displayed significant activity against HCV, indicating the importance of substituents at the benzimidazole position for inhibiting viral replication (B. G. Youssif et al., 2016).
Chemotherapeutic Applications
Further research into benzimidazole-quinazoline hybrids has unveiled their potential in chemotherapeutic applications. Certain novel regioisomeric hybrids have shown appreciable antitumor activity against a variety of cancer cell lines, including leukemia, colon, melanoma, renal, and breast cancer, suggesting their viability as chemotherapeutic agents (Alka Sharma et al., 2013).
Green Synthesis and Eco-friendly Approaches
The use of green chemistry principles in the synthesis of benzimidazole and quinazoline derivatives has been explored, demonstrating the feasibility of environmentally friendly methods for producing these compounds. For instance, one study reported the synthesis of benzimidazole derivatives under solvent-free conditions, emphasizing the importance of sustainable practices in chemical synthesis (E. Laxminarayana et al., 2021).
Fluorescent Sensors
Benzimidazole-based compounds have also been developed as fluorescent sensors for metal ions, which are crucial for biological processes. A benzimidazole-containing compound demonstrated 'turn-on' fluorescent sensor activity for Zn2+ ions at biological pH, with potential applications in cell imaging (A. Maji et al., 2017).
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[(4-methylphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS/c1-3-23(25(31)27-16-18-14-12-17(2)13-15-18)32-26-29-20-9-5-4-8-19(20)24-28-21-10-6-7-11-22(21)30(24)26/h4-15,23H,3,16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQZENUAGZGPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.